Ethyl 3-Amino-4-chlorobenzoate
Overview
Description
Ethyl 3-Amino-4-chlorobenzoate is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an amino group at the third position and a chlorine atom at the fourth position on the benzene ring, with an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-Amino-4-chlorobenzoate can be synthesized through various methods. One common method involves the esterification of 3-Amino-4-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Amino-4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 3-Amino-4-chlorobenzoic acid and ethanol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Ester Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Ester Hydrolysis: 3-Amino-4-chlorobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 3-Amino-4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 3-Amino-4-chlorobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The amino and chloro groups on the benzene ring can influence its binding affinity and specificity for different molecular targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-Amino-3-chlorobenzoate: Similar structure but with the amino and chloro groups swapped.
Ethyl 3-Amino-4-bromobenzoate: Similar structure with a bromine atom instead of chlorine.
Ethyl 3-Amino-4-methylbenzoate: Similar structure with a methyl group instead of chlorine
Uniqueness
Ethyl 3-Amino-4-chlorobenzoate is unique due to the specific positioning of the amino and chloro groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
ethyl 3-amino-4-chlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWBBVLRCWNTDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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